REACTION_CXSMILES
|
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1
|
Name
|
carbonyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Quantity
|
84 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 μg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess reagent
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layers were dried over anhydrous Na2SO4 and flash
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (
|
Type
|
CUSTOM
|
Details
|
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
|
Type
|
CUSTOM
|
Details
|
Purification over a column of 50 g E
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1
|
Name
|
carbonyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Quantity
|
84 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 μg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess reagent
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layers were dried over anhydrous Na2SO4 and flash
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (
|
Type
|
CUSTOM
|
Details
|
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
|
Type
|
CUSTOM
|
Details
|
Purification over a column of 50 g E
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1
|
Name
|
carbonyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Quantity
|
84 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 μg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess reagent
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layers were dried over anhydrous Na2SO4 and flash
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (
|
Type
|
CUSTOM
|
Details
|
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
|
Type
|
CUSTOM
|
Details
|
Purification over a column of 50 g E
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(Cl)=[O:2].[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:40])[CH3:39])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1.N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CO>[CH3:30][CH2:31][CH2:32][CH2:33][C:34]([OH:36])=[O:35].[C:22]([O-:26])(=[O:2])[C:21]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[CH3:5][C@H:6]1[C@@H:37]([CH:38]([CH3:39])[CH3:40])[O:36][C:34](=[O:35])[C:33]2[N:29]([CH2:30][CH2:31][CH:32]=2)[C:27](=[O:28])[C:24]2=[CH:25][O:26][C:22](=[N:23]2)[CH2:21][C:19](=[O:20])[CH2:18][C@H:17]([OH:41])[CH:16]=[C:15]([CH3:42])[CH:14]=[CH:13][CH2:12][NH:11][C:9](=[O:10])[CH:8]=[CH:7]1
|
Name
|
carbonyl chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Quantity
|
84 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 μg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess reagent
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between dichloromethane (3×5 ml) and saturated NaCl (aq) (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic layers were dried over anhydrous Na2SO4 and flash
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness (
|
Type
|
CUSTOM
|
Details
|
dry weight=0.63, 0.81, 1.0 and 1.4 g respectively)
|
Type
|
CUSTOM
|
Details
|
Purification over a column of 50 g E
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)O[C@@H]1C(C)C)O)/C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |